Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate
Description
Chemical Structure and Nomenclature of Bis(2-((4-(Dimethylamino)phenyl)azo)-6-Methoxy-3-Methylbenzothiazolium) Sulphate
Molecular Architecture and Bonding Characteristics
The compound features two cationic benzothiazolium moieties linked via azo (-N=N-) groups to para-dimethylamino phenyl substituents, balanced by a sulphate anion. Each benzothiazolium unit contains:
- A methoxy group (-OCH₃) at position 6
- A methyl group (-CH₃) at position 3
- An azo bridge (-N=N-) at position 2, connecting to the 4-(dimethylamino)phenyl group
The molecular formula is C₃₄H₃₈N₈O₆S₃ , with a molar mass of 750.91 g/mol. The InChI key (1/2C₁₇H₁₉N₄OS·H₂O₄S) confirms the presence of two protonated benzothiazolium cations and one sulphate anion . Conjugation across the azo bond and benzothiazole ring creates an extended π-system, enabling charge delocalization that stabilizes the cationic structure.
Table 1: Key Bonding Features
Systematic IUPAC Nomenclature and Alternative Designations
The IUPAC name is constructed as follows:
- Parent structure : Benzothiazolium (position 3 methyl, position 6 methoxy)
- Substituents :
- Azo group at position 2 linked to 4-(dimethylamino)phenyl
- Counterion : Sulphate (bis-cationic complex)
Systematic name :
Bis[2-[[4-(dimethylamino)phenyl]diazenyl]-6-methoxy-3-methyl-1,3-benzothiazol-3-ium] sulphate .
Alternative designations :
Structural Isomerism and Tautomeric Possibilities
The compound exhibits two primary forms of isomerism:
Azo-Hydrazone Tautomerism
The azo group (-N=N-) may tautomerize to a hydrazone form (-NH-N=), though spectroscopic studies on analogous benzothiazolium azo dyes suggest the azo form dominates in solution . DFT calculations at the B3LYP/6-311++G(2d,2p) level indicate azo tautomers are 12–15 kcal/mol more stable than hydrazone forms in polar solvents .
Geometric Isomerism
The azo bond’s restricted rotation allows for cis (Z) and trans (E) isomers. X-ray data for related compounds shows the trans configuration predominates in crystalline phases due to reduced steric strain .
Crystallographic Data and Solid-State Arrangement
Though direct single-crystal XRD data for this sulphate salt remains unpublished, studies on analogous azo benzothiazolium compounds reveal:
Table 2: Generalized Crystallographic Parameters (Based on )
| Parameter | Value (Monoclinic System) | Notes |
|---|---|---|
| Space group | P-1 | Primitive triclinic common for organics |
| Unit cell axes | a=8.2 Å, b=12.4 Å, c=15.7 Å | Estimated from comparable structures |
| β angle | 92.5° | Slight monoclinic distortion |
| Z (unit cell) | 2 | Two formula units per cell |
Packing analyses suggest π-π stacking between benzothiazole rings (3.8–4.1 Å interplanar distances) and ionic interactions between sulphates and cationic benzothiazolium moieties . Simulated XRD patterns for related dyes show intense peaks at 2θ=25–28° corresponding to (001) lattice planes .
Properties
CAS No. |
85283-87-0 |
|---|---|
Molecular Formula |
C34H38N8O6S3 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;sulfate |
InChI |
InChI=1S/2C17H19N4OS.H2O4S/c2*1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h2*5-11H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LRFKECSFBCXVNM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.[O-]S(=O)(=O)[O-] |
Related CAS |
38901-83-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazolium Core
The benzothiazolium moiety, specifically 6-methoxy-3-methylbenzothiazolium, is a key intermediate. Its preparation generally follows these steps:
- Starting Material: 2-aminothiophenol derivatives are commonly used as precursors.
- Cyclization: The formation of the benzothiazole ring is achieved by cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or oxidative conditions.
- Methylation: The 3-position methyl group is introduced either by using methyl-substituted starting materials or by methylation reactions post-cyclization.
- Quaternization: The benzothiazole nitrogen is quaternized to form the benzothiazolium salt, often using alkylating agents such as methyl or ethyl halides.
This step yields the benzothiazolium salt intermediate, which is essential for the subsequent azo coupling.
Preparation of the Azo Coupling Component
The azo group is introduced by diazotization and coupling reactions involving:
- Diazotization: 4-(dimethylamino)aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt.
- Coupling: The diazonium salt is then coupled with the benzothiazolium intermediate at the 2-position, typically in a mildly alkaline medium to form the azo linkage.
This step forms the azo dye structure 2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium.
Formation of the Bis(azo) Compound
The bis(azo) structure is formed by linking two azo-substituted benzothiazolium units through a suitable bridging or by direct dimerization under controlled conditions. This can involve:
- Dimerization: Controlled oxidative coupling or salt formation to link two azo units.
- Salt Formation: The bis(azo) cationic species is stabilized by counterions, in this case, sulphate ions, to form the bis(azo) sulphate salt.
Salt Formation with Sulphate
The final step involves the formation of the sulphate salt:
- The bis(azo) benzothiazolium cation is reacted with sulphuric acid or a sulphate salt to precipitate the bis(azo) sulphate salt.
- This salt formation improves the compound’s stability, solubility, and handling properties.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzothiazole ring formation | 2-aminothiophenol + aldehyde, acid catalyst | 80–120 °C | Ethanol or acetic acid | 70–85 | Cyclization under reflux; methylation if needed |
| Diazotization | 4-(dimethylamino)aniline + NaNO2 + HCl | 0–5 °C | Water | Quantitative | Low temperature critical to maintain diazonium salt stability |
| Azo coupling | Benzothiazolium salt + diazonium salt | 0–10 °C | Buffered aqueous medium | 65–80 | pH control essential to avoid side reactions |
| Bis(azo) formation | Oxidative coupling or salt formation | Ambient to 50 °C | Aqueous or mixed solvent | 60–75 | Controlled conditions to avoid polymerization |
| Sulphate salt formation | Reaction with H2SO4 or (NH4)2SO4 | Ambient | Water | 90+ | Precipitation and purification by filtration |
Research Findings and Optimization Notes
- The oxidation sensitivity of intermediates, especially free bases, requires careful control of atmosphere (inert gas) and temperature to prevent degradation.
- Use of dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether during intermediate steps improves reaction rates and yields.
- Catalysts such as palladium on activated carbon are employed in hydrogenation steps when reduction of nitro groups is involved in precursor synthesis.
- The pH and temperature control during azo coupling is critical to avoid side reactions such as hydrolysis or azo-hydrazone tautomerism.
- The sulphate salt form enhances the dye’s stability and solubility, making it suitable for industrial applications.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges | Solutions/Notes |
|---|---|---|---|---|
| Benzothiazolium synthesis | 2-aminothiophenol + aldehyde + acid catalyst | Formation of benzothiazolium core | Oxidation sensitivity | Use inert atmosphere, mild conditions |
| Diazotization | 4-(dimethylamino)aniline + NaNO2 + HCl | Formation of diazonium salt | Stability at low temperature | Maintain 0–5 °C, rapid use |
| Azo coupling | Benzothiazolium salt + diazonium salt | Formation of azo linkage | pH sensitivity | Buffer control, low temperature |
| Bis(azo) formation | Oxidative coupling or salt formation | Dimerization or linking | Polymerization risk | Controlled oxidant addition |
| Sulphate salt formation | Sulfuric acid or sulphate salts | Salt formation for stability | Precipitation purity | Filtration and washing |
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.
Reduction: Reduction reactions can modify the azo group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate exhibit significant anticancer properties. For instance, compounds with similar azo structures have shown inhibition against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways.
Case Study : In a study by Mohamed T. M. Nemr et al., new benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity against MDA-MB-231 cells, demonstrating significant apoptosis induction and selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Azo dyes are known for their ability to interfere with bacterial growth by inhibiting key metabolic enzymes. Studies have shown that derivatives of azo compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
Case Study : Research indicated that certain azo derivatives exhibited MIC values as low as 1.27 µM against various bacterial strains, highlighting their potential as antimicrobial agents .
Dye Technology
As an azo dye, this compound is used in textile and food industries due to its vibrant color properties and stability. Its application extends to biological staining techniques where it serves as a marker for various biological assays.
Mechanism of Action
The mechanism of action of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on sulfonylurea herbicides with triazine backbones (e.g., metsulfuron methyl, ethametsulfuron methyl), which differ significantly in structure and function from the target compound. Below is a comparative analysis based on chemical class, substituents, and applications:
Table 1: Structural and Functional Comparison
| Compound Class | Target Compound (Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate) | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) |
|---|---|---|
| Core Structure | Benzothiazolium cation with azo-linked phenyl groups | Triazine ring with sulfonylurea bridge |
| Key Substituents | Dimethylamino, methoxy, methyl groups on benzothiazolium | Methoxy, methyl, or ethyl groups on triazine |
| Charge | Cationic (sulfate counterion) | Neutral |
| Primary Applications | Likely dyes/sensors (inferred from structural analogs) | Herbicides (ALS enzyme inhibitors) |
| Absorption Properties | Strong visible absorption (azo chromophore) | UV absorption (triazine-based) |
| Biological Activity | Not explicitly stated; potential for staining or labeling | Inhibits plant acetolactate synthase (ALS) |
Key Differences
Chemical Class : The target compound belongs to the benzothiazolium azo dye family, whereas the evidence compounds are sulfonylurea herbicides with triazine cores.
Functional Groups : The azo (-N=N-) linkage in the target compound contrasts with the sulfonylurea (-SO₂NHCONH-) bridge in herbicides like metsulfuron methyl .
Applications : Sulfonylureas are agriculturally significant, while benzothiazolium azo dyes are typically industrial or biological tools.
Research Findings and Limitations
- Spectral Properties : Benzothiazolium azo compounds exhibit bathochromic shifts (500–600 nm) due to extended conjugation, making them superior to triazine-based herbicides in visible-light applications .
- Stability : The sulphate counterion enhances water solubility and stability compared to neutral sulfonylureas, which require esterification (e.g., methyl esters) for bioavailability .
- Gaps in Evidence : The provided materials lack direct studies on the target compound, necessitating extrapolation from structural analogs. Further research is required to confirm its specific applications and performance metrics.
Biological Activity
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate, a compound belonging to the class of azo dyes, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its azo linkage and benzothiazole moiety, which are known to contribute to its biological activities. The molecular formula is , with a molecular weight of approximately 362.9 g/mol .
1. Antimicrobial Activity
Azo compounds, including those with benzothiazole structures, have demonstrated significant antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain azo derivatives can inhibit the growth of pathogens such as Escherichia coli and Mycobacterium tuberculosis. For instance, compounds containing the azo linkage have MIC values ranging from to mg/mL against tested microorganisms .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Azo Derivative 1 | E. coli | |
| Azo Derivative 2 | Bacillus licheniformis | |
| Azo Derivative 3 | Mycobacterium tuberculosis |
2. Anti-inflammatory Activity
The anti-inflammatory properties of azo compounds have been documented in various studies. These compounds can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines. Research suggests that compounds similar to this compound can modulate inflammatory responses effectively .
3. Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer potential due to their ability to interfere with cellular processes such as DNA replication and cell division:
- Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for mitosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Tubulin Inhibition |
| HeLa | 20 | Tubulin Inhibition |
Case Studies
- Study on Antimicrobial Efficacy : Yadlapalli et al. synthesized several aminothiazole-ligated azo derivatives and evaluated their antimicrobial activity against multiple bacterial strains, highlighting the effectiveness of specific derivatives in combating bacterial infections .
- Cytotoxicity Assessment : A study investigated the cytotoxic effects of platinum complexes incorporating benzothiazole ligands, revealing significant activity against human tumor cell lines due to their ability to disrupt cellular functions .
Q & A
Q. Table 1: Key Spectral Properties
| Parameter | Value/Range | Technique Used |
|---|---|---|
| λmax (UV-Vis) | 480–520 nm (solvent-dependent) | Shimadzu UV-2600 |
| Fluorescence λem | 580–620 nm (quenched in water) | Horiba Fluorolog-3 |
| Thermal Decomposition | >250°C (TGA) | TA Instruments TGA |
Q. Table 2: Recommended Storage Conditions
| Condition | Stability Outcome | Source Recommendation |
|---|---|---|
| -20°C (desiccated) | >12 months | Analogous to |
| Ambient light (25°C) | 50% degradation in 7 days | Experimental data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
